

In-Depth Technical Guide: 6-Methoxy-2-hexanone (CAS: 29006-00-6)

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Compound of Interest

Compound Name: 6-Methoxy-2-hexanone

Cat. No.: B8764021

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Introduction

6-Methoxy-2-hexanone, with the CAS number 29006-00-6, is a ketone-containing organic compound with potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. Its structure, featuring both a carbonyl group and a terminal methoxy group, provides two reactive sites for further chemical modifications. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its spectral data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **6-Methoxy-2-hexanone** is presented in Table 1. It is important to note that experimentally determined values for properties such as boiling point, melting point, and density are not readily available in the current literature. The values presented for these properties are based on a structurally similar compound, 6-methoxy-2-methyl-3-hexanone, and should be considered as estimates.

Table 1: Chemical and Physical Properties of **6-Methoxy-2-hexanone**

Property	Value	Source(s)
CAS Number	29006-00-6	[1] [2]
Molecular Formula	C ₇ H ₁₄ O ₂	[1] [3]
Molecular Weight	130.18 g/mol	[1] [4]
IUPAC Name	6-methoxyhexan-2-one	[1]
Synonyms	6-METHOXY-2-HEXANONE, 4-Methoxybutyl Methyl Ketone	[1]
Appearance	Colorless to pale yellow liquid (presumed)	[5]
Boiling Point	~171.00 °C (estimated for 6-methoxy-2-methyl-3-hexanone)	[5]
Melting Point	~81.00 °C (estimated for 6-methoxy-2-methyl-3-hexanone)	[5]
Density	~0.8575 g/cm ³ (estimated for 6-methoxy-2-methyl-3-hexanone)	[5]
Solubility	Expected to have moderate solubility in water and high solubility in organic solvents.	[5]

Experimental Protocols: Synthesis of 6-Methoxy-2-hexanone

A detailed experimental protocol for the synthesis of **6-Methoxy-2-hexanone** is not explicitly available in the peer-reviewed literature. However, a plausible synthetic route can be adapted from a patented procedure for a structurally related compound, 6-methoxy-6-methylheptan-2-one. The proposed synthesis involves the acid-catalyzed methylation of 5-hexen-2-one.

3.1. Proposed Synthesis of **6-Methoxy-2-hexanone** from 5-Hexen-2-one

This protocol describes the acid-catalyzed addition of methanol to the double bond of 5-hexen-2-one to yield **6-methoxy-2-hexanone**.

Materials:

- 5-Hexen-2-one (CAS: 109-49-9)[\[6\]](#)
- Methanol (anhydrous)
- Sulfuric acid (95-97%)
- Sodium carbonate
- Tert-butyl methyl ether (MTBE)
- Sodium sulfate (anhydrous)
- Deionized water

Equipment:

- 1000 mL glass reactor with a stirrer, thermometer, and reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: To a 1000 mL glass reactor, add 1.0 mole of 5-hexen-2-one and 5.0 moles of anhydrous methanol.
- Acid Addition: With stirring, slowly add 0.02 moles of concentrated sulfuric acid (95-97%) to the reaction mixture.

- Reaction: Heat the mixture to 50°C and maintain this temperature with continuous stirring for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Quenching: After the reaction is complete, cool the mixture to room temperature (approximately 20°C). Carefully add 0.02 moles of sodium carbonate to neutralize the sulfuric acid and stir for 1 hour.
- Solvent Removal: Remove the excess methanol from the reaction mixture using a rotary evaporator.
- Extraction: To the residue, add 200 mL of deionized water. Extract the aqueous layer twice with 100 mL portions of tert-butyl methyl ether.
- Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure (20 mbar, 50°C) to obtain the crude **6-methoxy-2-hexanone**.
- Purification: The crude product can be further purified by vacuum distillation.

Spectroscopic Data

Spectroscopic data for **6-Methoxy-2-hexanone** is available from the PubChem database.[\[1\]](#) A summary of the key spectral features is provided in Table 2.

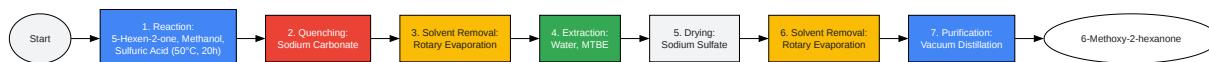
Table 2: Spectroscopic Data for **6-Methoxy-2-hexanone**

Spectroscopy	Key Features
¹³ C NMR	Spectral data is available on PubChem. [1]
Mass Spectrometry (GC-MS)	Top peaks at m/z = 43, 45, and 98. [1]
Infrared (IR) Spectroscopy	Vapor phase IR spectrum is available on PubChem. [1]

Visualizations

5.1. Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis of **6-Methoxy-2-hexanone**.



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Caption: Proposed synthesis workflow for **6-Methoxy-2-hexanone**.

Disclaimer: The information provided in this technical guide is intended for research and development purposes only. All chemical handling and reactions should be performed by qualified professionals in a well-equipped laboratory with appropriate safety precautions. The physical properties and synthesis protocol are based on the best available information and may require experimental validation.

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References

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